molecular formula C7H6N2O B1355169 Pyrazolo[1,5-a]pyridin-4-ol CAS No. 141032-72-6

Pyrazolo[1,5-a]pyridin-4-ol

Cat. No. B1355169
M. Wt: 134.14 g/mol
InChI Key: UYVZRUORQWAFPS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-ol is a heteroaromatic compound . It acts as an inhibitor of phosphodiesterase (PDE), preventing the breakdown of cyclic nucleotides and thus leading to increased levels of cAMP and cGMP . It has been shown to have bronchodilatory activity in animal models .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-4-ol derivatives involves various methods. For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-4-ol is complex. It is a fused nitrogen-containing heterocyclic ring system . The structure is related to pyrazolopyrimidine, which is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridin-4-ol are diverse. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridin-4-ol, as a heterocyclic compound, is part of a broader group known as pyrazolo[3,4-b]pyridines. These compounds, including over 300,000 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their diverse biomedical applications. Their synthesis from preformed pyrazole or pyridine and the variety of substituents possible at different positions enable a wide range of biomedical uses. This makes them significant in medicinal chemistry and drug molecule production (Donaire-Arias et al., 2022).

Synthetic Methods and Reactivity

The synthesis of pyrazolo[1,5-a]pyridines involves various methods, contributing to their significance in medicinal chemistry. Their structural characteristics make them versatile for preparing and creating further ring extensions. Synthetic strategies have been a focus in recent years, highlighting the compound's role in medicinal chemistry and drug development (Priya et al., 2020).

Anticancer Potential

Pyrazolo[1,5-a]pyridin-4-ol derivatives, like pyrazolo[1,5-a]pyrimidine (PP), are noted for their significant photophysical properties and anticancer potential. The development of different synthesis pathways for these compounds has enhanced their structural diversity, increasing their potential in drug design with a focus on anticancer activities (Arias-Gómez et al., 2021).

Medicinal Chemistry and Drug Discovery

Pyrazolo[[1,5-a]pyridin-4-ol compounds have been synthesized for use in drug-discovery chemistry, particularly for their potential in cancer drug targets. Their structure, allowing for varied hydrogen bond donor and acceptor groups, is suitable for ATP competitive binding to kinase enzymes. This makes them suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Applications in Material Science

In addition to their biomedical significance, these compounds have attracted interest in materials science due to their photophysical properties. Their synthesis often involves regioselective methods, contributing to the development of polyfunctional N-heterocycles, an important area in organic and medicinal chemistry (Moustafa et al., 2022).

Antitubercular Activity

Specific pyrazolo[1,5-a]pyridin-4-ol derivatives have been explored for their potential in treating Mycobacterium tuberculosis. These compounds have exhibited potent in vitro growth inhibition of M.tb, highlighting their promise as inhibitors and potential drug candidates (Sutherland et al., 2022).

Fluorescence Probe for Cellular Applications

Pyrazolo[1,5-a]pyridin-4-ol derivatives have also been used to develop fluorescent probes for monitoring pH in cells. Their fast response to acidic pH, high quantum yield, and selectivity make them valuable for biological research and cellular studies (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for pyrazolo[1,5-a]pyridin-4-ol suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling it .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyridin-4-ol could involve further exploration of its pharmacological activities and potential applications. For instance, one study suggested that pyrazolo[3,4-b]pyridine derivatives have potential for further exploration due to their inhibitory activities against TRKA .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVZRUORQWAFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570580
Record name Pyrazolo[1,5-a]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-4-ol

CAS RN

141032-72-6
Record name Pyrazolo[1,5-a]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de

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